5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 4th position of the pyrimidine ring. Additionally, it contains a 1-methylcyclopropyl substituent at the 2nd position. This compound is classified under pyrimidine derivatives, which are significant in various chemical and biological applications.
The synthesis of 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine can be achieved through several methods, primarily involving halogenation and substitution reactions. One notable method includes:
The molecular structure of 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine can be represented as follows:
The structure features a pyrimidine ring substituted with bromine and chlorine atoms, along with a cyclopropyl group, contributing to its unique chemical properties.
5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine is involved in various chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and reaction time. For example, typical conditions for substitution might involve heating under reflux in polar solvents to enhance nucleophilicity and reaction rates.
The mechanism of action for 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine involves its interaction with specific biological targets. The presence of bromine and chlorine enhances its lipophilicity and potential binding affinity to enzymes or receptors. For instance:
The precise mechanism often requires further biochemical studies to elucidate its interactions at the molecular level.
Physical property data such as boiling point or melting point may not be readily available but can be determined through experimental procedures.
5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine finds applications in various fields:
This method enables direct halogenation of pyrimidine precursors using a catalytic oxidative bromination system. The approach employs in situ generation of brominating agents through hydrogen peroxide-mediated oxidation of hydrobromic acid, followed by chlorination with phosphorus oxychloride. In the patented methodology, 2-hydroxypyrimidine undergoes bromination using hydrogen peroxide (30-50% concentration) and hydrobromic acid (48% aqueous solution) in a 1:2-1:3 molar ratio at 60-80°C for 4-8 hours. The intermediate 5-bromo-2-hydroxypyrimidine is isolated via crystallization without purification before chlorination [1].
The chlorination step utilizes phosphorus oxychloride (3-5 molar equivalents) with catalytic triethylamine (0.1-0.3 equivalents) or N,N-diisopropylethylamine at 80-110°C for 6-12 hours. Critical process parameters include:
Reaction optimization demonstrates that substituting triethylamine with dimethylbenzylamine reduces tar formation by 15-20%, while maintaining reaction temperatures below 100°C decreases decomposition products to <3%. Post-reaction processing involves quenching excess phosphorus oxychloride with ice water, followed by extraction with dichloromethane and vacuum distillation. Final purification via reduced-pressure recrystallization yields 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine with ≥95% purity (HPLC) at 78-82% overall yield from 2-hydroxypyrimidine [1].
Table 1: Optimization of Bromination-Chlorination Sequential Process
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
H₂O₂:HBr Ratio | 1:1.5 | 1:2.2 | ↑ Yield by 12% |
Bromination Temperature | 70°C | 65°C | ↓ Byproducts by 8% |
Chlorination Catalyst | Triethylamine | Dimethylbenzylamine | ↑ Purity by 5% |
POCl₃ Equivalents | 4.0 | 3.2 | ↓ Waste by 22% |
Reaction Time (Combined) | 14 hours | 10 hours | ↑ Throughput by 29% |
This methodology offers significant industrial advantages including avoidance of elemental bromine handling, reduced heavy metal contamination risks, and utilization of inexpensive halogenating agents. The continuous process variant demonstrates 90% reduction in solvent waste compared to traditional bromination methods, aligning with green chemistry principles while maintaining cost efficiency for large-scale production [1].
The strategic installation of the 1-methylcyclopropyl group employs Suzuki-Miyaura cross-coupling between 5-bromo-4-chloro-2-iodopyrimidine and (1-methylcyclopropyl)boronic acid derivatives. This method capitalizes on orthogonal halogen reactivity where iodine demonstrates superior reactivity over bromine and chlorine in palladium-catalyzed reactions. The synthesis commences with halogenation of 2-hydroxypyrimidine to obtain 5-bromo-4-chloro-2-iodopyrimidine through sequential bromination, chlorination, and iodination [2] [4].
Crucial reaction components include:
The methylcyclopropyl precursor originates from methyl cyclopropyl ketone synthesis methodologies, where 5-chloro-2-pentanone undergoes base-mediated cyclization using concentrated sodium hydroxide solution (45% w/v) at reflux temperature. The ketone intermediate is subsequently converted to boronic ester via lithium-halogen exchange followed by treatment with triisopropyl borate [8].
Table 2: Palladium Catalysts for Cross-Coupling Efficiency
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 1,4-Dioxane | 80 | 68 | <5% dehalogenation |
Pd₂(dba)₃/SPhos | Toluene/Water | 90 | 73 | 8% homocoupling |
Pd(PPh₃)₄ | Ethanol/Toluene | 85 | 65 | <3% protodehalogenation |
Pd(dppf)Cl₂ | DMF/Water | 100 | 82 | 12% hydrolysis |
PEPPSI-IPr | THF | 70 | 78 | <2% deboronation |
Optimization studies reveal that electron-rich phosphine ligands (SPhos, XPhos) suppress protodehalogenation side reactions, particularly when conducted under rigorously degassed conditions. The sterically encumbered 1-methylcyclopropyl group necessitates precise control of transmetalation kinetics, achieved through slow addition of the boronic ester solution (0.2 M concentration) over 2 hours. Post-reaction purification employs silica gel chromatography with ethyl acetate/n-heptane gradients (1:9 to 1:4) to isolate the target compound in 70-82% yield with ≥95% purity. This methodology demonstrates exceptional functional group tolerance, enabling late-stage introduction of the sterically demanding 1-methylcyclopropyl moiety without affecting the chlorine and bromine substituents [2] [4].
This convergent approach constructs the pyrimidine core with pre-installed halogen substituents through cyclocondensation of functionalized building blocks. The methodology employs guanidine derivatives and β-halo-α,β-unsaturated carbonyl precursors in a tandem Michael addition-cyclization sequence. Specifically, 1-methylcyclopropanecarboximidamide hydrochloride reacts with 2-bromo-3-chloroacrylaldehyde (1:1 molar ratio) in dimethylformamide at 60°C for 8 hours, generating the pyrimidine core in a single operation [3] [4].
Critical reaction parameters include:
The 1-methylcyclopropylamidine precursor is synthesized from methyl cyclopropyl ketone through imination with ammonium acetate and titanium(IV) chloride, followed by Pinner reaction with hydrochloric acid in methanol. The halogenated aldehyde component is prepared via Vilsmeier-Haack reaction of acrolein followed by controlled bromination. When conducted in a true one-pot protocol without intermediate isolation, the sequence demonstrates 65-70% overall yield from commercially available starting materials [3] [8].
Table 3: Solvent and Temperature Optimization in Cyclocondensation
Solvent System | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
Dimethylformamide | 60 | 8 | 98 | 78 |
Dimethylacetamide | 65 | 10 | 95 | 72 |
Acetonitrile | 80 | 15 | 85 | 61 |
Ethanol | 70 | 24 | 45 | 32 |
Tetrahydrofuran | 65 | 18 | 78 | 58 |
Dimethyl sulfoxide | 60 | 6 | 99 | 68 |
Advanced process analytical technology (PAT) monitoring reveals the reaction proceeds through three distinct stages: initial Michael addition (0-2 hours), ring closure (2-4 hours), and aromatization (4-8 hours). Significant yield improvements (15-20%) are achieved through controlled water removal using molecular sieves or azeotropic distillation, driving the equilibrium toward the aromatic pyrimidine system. The methodology offers substantial atom economy benefits, with an E-factor of 12.7 compared to 23-35 for sequential approaches, reducing solvent waste and purification requirements. Final product isolation employs antisolvent crystallization using water/dimethylformamide mixtures, yielding analytically pure 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine suitable for pharmaceutical intermediate applications without chromatographic purification [3] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1